(S)-5-Ethyl-2-fluoro-4-(pyrrolidin-2-yl)benzoic acid
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Overview
Description
(S)-5-Ethyl-2-fluoro-4-(pyrrolidin-2-yl)benzoic acid is a chiral compound featuring a benzoic acid core substituted with an ethyl group, a fluorine atom, and a pyrrolidinyl group. The presence of the pyrrolidinyl group introduces chirality, making the compound optically active. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Ethyl-2-fluoro-4-(pyrrolidin-2-yl)benzoic acid typically involves the following steps:
Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through Friedel-Crafts acylation of an appropriate aromatic compound followed by oxidation.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Pyrrolidinyl Group Addition: The pyrrolidinyl group can be added through nucleophilic substitution reactions using pyrrolidine and an appropriate leaving group on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Ethyl-2-fluoro-4-(pyrrolidin-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine or pyrrolidinyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like sodium hydride or organolithium compounds are used for nucleophilic substitutions, while electrophilic substitutions may use reagents like bromine or iodine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(S)-5-Ethyl-2-fluoro-4-(pyrrolidin-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (S)-5-Ethyl-2-fluoro-4-(pyrrolidin-2-yl)benzoic acid involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The fluorine atom may enhance the compound’s binding affinity and stability by forming strong hydrogen bonds or van der Waals interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Fluoro-5-(pyrrolidin-2-yl)benzoic acid: Similar structure but lacks the ethyl group.
(S)-4-(Pyrrolidin-2-yl)benzoic acid: Similar structure but lacks both the ethyl group and the fluorine atom.
Uniqueness
(S)-5-Ethyl-2-fluoro-4-(pyrrolidin-2-yl)benzoic acid is unique due to the combination of its substituents. The ethyl group, fluorine atom, and pyrrolidinyl group confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H16FNO2 |
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Molecular Weight |
237.27 g/mol |
IUPAC Name |
5-ethyl-2-fluoro-4-[(2S)-pyrrolidin-2-yl]benzoic acid |
InChI |
InChI=1S/C13H16FNO2/c1-2-8-6-10(13(16)17)11(14)7-9(8)12-4-3-5-15-12/h6-7,12,15H,2-5H2,1H3,(H,16,17)/t12-/m0/s1 |
InChI Key |
AOTGQFUTBSDDTL-LBPRGKRZSA-N |
Isomeric SMILES |
CCC1=CC(=C(C=C1[C@@H]2CCCN2)F)C(=O)O |
Canonical SMILES |
CCC1=CC(=C(C=C1C2CCCN2)F)C(=O)O |
Origin of Product |
United States |
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